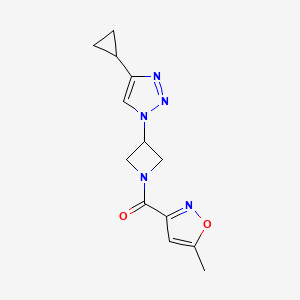
2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is an organic compound featuring a thiophene ring and a pyridine ring connected via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves the following steps:
-
Formation of the Acetamide Intermediate: : The initial step involves the reaction of thiophene-3-carboxylic acid with thionyl chloride to form thiophene-3-carbonyl chloride. This intermediate is then reacted with 2-(thiophen-3-yl)pyridin-4-ylmethanamine to form the desired acetamide linkage.
-
Coupling Reaction: : The acetamide intermediate is then coupled with 2-(thiophen-3-yl)pyridine under appropriate conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups onto the thiophene or pyridine rings.
Applications De Recherche Scientifique
2-(Thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-3-yl)pyridine: Lacks the acetamide linkage but shares the thiophene and pyridine rings.
N-(2-(Thiophen-3-yl)pyridin-4-yl)methylacetamide: Similar structure but with different substitution patterns.
Uniqueness
2-(Thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is unique due to its specific combination of thiophene and pyridine rings connected via an acetamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-thiophen-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(8-13-2-5-20-10-13)18-9-12-1-4-17-15(7-12)14-3-6-21-11-14/h1-7,10-11H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWEZUXEUPHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)CC2=CSC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)



![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2364458.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2364459.png)

![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
